NUN82647, also known as QBS (2-Amino-N-quinolin-8-yl-benzenesulfonamide), is a small-molecule cytotoxic agent and apoptosis inducer utilized in oncology research and cell cycle analysis. Characterized by its specific ability to inhibit the cell cycle at the G2 phase, this sulfonamide derivative is a critical tool for investigating caspase-dependent apoptosis, particularly in leukemia models such as Jurkat T cells. For laboratory procurement, the compound's value lies in its high analytical purity (typically >98% to >99% HPLC), defined solubility profile (highly soluble in DMSO while insoluble in water), and low-micromolar potency. These baseline properties ensure reliable formulation, consistent stock solution stability, and reproducible assay performance without the confounding variables introduced by lower-grade generic cytotoxic agents[1].
Substituting NUN82647 with generic sulfonamides or broad-spectrum chemotherapeutic agents compromises assay specificity and reproducibility. Generic sulfonamides lack the specific 2-amino-N-quinolin-8-yl structural motif required to trigger targeted G2 phase arrest and subsequent caspase-dependent apoptosis, often resulting in negligible cytotoxicity or off-target metabolic disruption. Similarly, utilizing broad-spectrum cytotoxic agents fails to replicate the molecular signature of NUN82647, which specifically upregulates cyclin B1 and phosphorylated-cdc2. Furthermore, utilizing crude or lower-purity (<95%) batches of NUN82647 introduces trace synthetic impurities that can cause non-specific cell death, masking the true G2-arrest mechanism and invalidating flow cytometry or western blot data [1].
NUN82647 exhibits a highly specific solubility profile that dictates laboratory handling and formulation protocols. Quantitative solubility testing demonstrates that NUN82647 is highly soluble in dimethyl sulfoxide (DMSO), achieving concentrations of at least 22 mg/mL, whereas it remains practically insoluble in aqueous buffers (<1 mg/mL). In contrast, generic hydrophilic salts or improperly formulated analogs often fail to achieve stable, high-concentration stock solutions in DMSO, leading to precipitation upon dilution into culture media. This >20-fold differential in solvent compatibility requires procurement teams to ensure appropriate DMSO-based delivery vehicles are used for in vitro assays .
| Evidence Dimension | Solvent solubility limit |
| Target Compound Data | ≥22 mg/mL in DMSO |
| Comparator Or Baseline | Aqueous media baseline (<1 mg/mL) |
| Quantified Difference | >20-fold higher solubility in DMSO compared to water |
| Conditions | Room temperature stock solution preparation |
High DMSO solubility allows for the preparation of concentrated stock solutions, minimizing the final solvent volume added to sensitive cell cultures and preventing solvent-induced toxicity.
The commercial viability of NUN82647 as a mechanistic probe relies heavily on its analytical purity. High-grade NUN82647 (≥98% HPLC purity) ensures a clean, reproducible induction of the sub-G1 peak in flow cytometry without background noise. When compared to crude synthetic mixtures or lower-grade analogs (<95% purity), the >98% pure compound eliminates non-specific necrotic cell death caused by trace synthetic byproducts. This strict purity threshold ensures that the observed DNA fragmentation and cytochrome C release are strictly attributable to the target compound's mechanism of action [1].
| Evidence Dimension | Analytical purity and assay artifact reduction |
| Target Compound Data | ≥98% HPLC purity |
| Comparator Or Baseline | Crude synthesis grade (<95% purity) |
| Quantified Difference | >3% reduction in trace impurities, eliminating non-specific necrotic artifacts |
| Conditions | Flow cytometry analysis of sub-G1 peak in Jurkat T cells |
Procuring high-purity (>98%) reagent grades is mandatory to prevent false positives in sensitive apoptosis and cell cycle arrest assays.
NUN82647 demonstrates high potency in targeted leukemia models, which is a key differentiator for material selection. In 48-hour cell viability assays using Jurkat T cells, NUN82647 achieves an EC50 of 0.77 μM. This is in stark contrast to baseline generic sulfonamide derivatives, which typically exhibit EC50 values greater than 100 μM or show no significant cytotoxic activity. This >100-fold increase in potency allows researchers to achieve complete caspase-dependent apoptosis at low micromolar concentrations (1-2 μM), outperforming structurally simpler analogs .
| Evidence Dimension | Half-maximal effective concentration (EC50) for cell death |
| Target Compound Data | 0.77 μM |
| Comparator Or Baseline | Baseline generic sulfonamides (>100 μM) |
| Quantified Difference | >100-fold higher cytotoxic potency |
| Conditions | 48-hour incubation in Jurkat T cell cultures |
The sub-micromolar potency minimizes the required compound mass per experiment, offering better cost-efficiency and reducing the risk of off-target effects at high doses.
Unlike broad-spectrum cytotoxins that cause indiscriminate DNA damage or G1/S phase arrest, NUN82647 provides a specific molecular signature. At concentrations of 0.25-2.0 μM, NUN82647 specifically induces G2 phase arrest, accompanied by a quantifiable increase in the levels of cyclin B1 and phosphorylated-cdc2 within 6-24 hours. When compared to G1-phase inhibitors, NUN82647 selectively halts cell cycle progression at the G2 checkpoint. This specific molecular modulation is critical for laboratories requiring a precise G2-arrest positive control [1].
| Evidence Dimension | Cell cycle phase accumulation |
| Target Compound Data | Specific G2 phase arrest with cyclin B1 upregulation |
| Comparator Or Baseline | G1-phase inhibitors (G1 arrest) |
| Quantified Difference | Selective accumulation in G2 phase vs G1 phase |
| Conditions | 0.25-2.0 μM treatment for 6-24 hours in vitro |
Procuring this specific compound provides researchers with a reliable, mechanistically distinct tool for isolating G2-checkpoint vulnerabilities in cancer models.
Due to its highly specific upregulation of cyclin B1 and phosphorylated-cdc2 at low micromolar concentrations (0.25-2 μM), high-purity NUN82647 serves as a precise positive control in flow cytometry and western blot assays designed to investigate G2 checkpoint inhibitors [1].
NUN82647's ability to trigger DNA fragmentation, cytochrome C release, and PARP cleavage—which can be completely blocked by pan-caspase inhibitors like z-VAD-fmk—makes it a highly effective procurement selection for laboratories mapping caspase-dependent apoptotic pathways in leukemia models [1].
The compound's excellent solubility in DMSO (≥22 mg/mL) and sub-micromolar potency (EC50 = 0.77 μM) ensure it can be reliably formatted into concentrated stock plates for automated high-throughput screening platforms without precipitation issues, unlike less soluble generic analogs.
Irritant